molecular formula C15H22N2O3S B4575715 2,2-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE

2,2-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4575715
M. Wt: 310.4 g/mol
InChI Key: SAIKOWNLCPOCJT-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE is a synthetic organic compound that features a piperazine ring substituted with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of palladium-catalyzed reactions and phosphine linkers has also been reported for the preparation of related piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2,2-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different products.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-9-11-17(12-10-16)21(19,20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIKOWNLCPOCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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